molecular formula C7H16NO2+ B1210274 4-Trimethylammoniobutanoate CAS No. 10329-41-6

4-Trimethylammoniobutanoate

Cat. No.: B1210274
CAS No.: 10329-41-6
M. Wt: 146.21 g/mol
InChI Key: JHPNVNIEXXLNTR-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Trimethylammoniobutanoate can be synthesized through the methylation of gamma-aminobutyric acid. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve gamma-aminobutyric acid in a suitable solvent like water or methanol.
  • Add a base such as sodium hydroxide to deprotonate the amine group.
  • Introduce the methylating agent to the reaction mixture.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purify the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammoniobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carnitine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Trimethylammoniobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used in structural studies and spectroscopy, including X-ray diffraction and NMR spectroscopy, to understand molecular interactions and structures.

    Biology: The compound plays a role in metabolic pathways, particularly in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.

    Medicine: Research into carnitine deficiency and its therapeutic applications often involves this compound and its derivatives.

    Industry: It is used in the synthesis of various chemical entities and in environmental monitoring studies

Mechanism of Action

4-Trimethylammoniobutanoate exerts its effects primarily through its role as a precursor to L-carnitine. The conversion to L-carnitine involves enzymatic reactions that facilitate the transport of fatty acids into mitochondria for beta-oxidation. This process is essential for energy production in cells. The compound interacts with specific enzymes and transport proteins involved in carnitine biosynthesis and fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Carnitine: Directly related as 4-Trimethylammoniobutanoate is a precursor.

    Gamma-aminobutyric acid (GABA): The parent compound from which this compound is derived.

    Betaine: Another amino-acid betaine with similar properties.

Uniqueness

This compound is unique due to its dual role as a zwitterion and a precursor to L-carnitine. This dual functionality allows it to participate in various biochemical pathways and makes it a valuable compound in both biological and industrial contexts .

Properties

IUPAC Name

3-carboxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNVNIEXXLNTR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043024
Record name (3-Carboxypropyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10329-41-6
Record name (3-Carboxypropyl)trimethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10329-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carboxypropyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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